N-tert-Butyl-N'-[3-chloro-4-(4-chlorobenzoyl)phenyl]urea
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Overview
Description
N-tert-Butyl-N’-[3-chloro-4-(4-chlorobenzoyl)phenyl]urea is an organic compound belonging to the class of N-phenylureas. This compound is characterized by the presence of a phenyl group linked to one nitrogen atom of a urea group, with additional tert-butyl and chlorobenzoyl substituents. It is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-N’-[3-chloro-4-(4-chlorobenzoyl)phenyl]urea typically involves the reaction of 3-chloro-4-(4-chlorobenzoyl)aniline with tert-butyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of N-tert-Butyl-N’-[3-chloro-4-(4-chlorobenzoyl)phenyl]urea may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as recrystallization or chromatography, is common to achieve the desired quality of the compound.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-N’-[3-chloro-4-(4-chlorobenzoyl)phenyl]urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives with different nucleophiles.
Scientific Research Applications
N-tert-Butyl-N’-[3-chloro-4-(4-chlorobenzoyl)phenyl]urea has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-Butyl-N’-[3-chloro-4-(4-chlorobenzoyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Properties
CAS No. |
61706-10-3 |
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Molecular Formula |
C18H18Cl2N2O2 |
Molecular Weight |
365.2 g/mol |
IUPAC Name |
1-tert-butyl-3-[3-chloro-4-(4-chlorobenzoyl)phenyl]urea |
InChI |
InChI=1S/C18H18Cl2N2O2/c1-18(2,3)22-17(24)21-13-8-9-14(15(20)10-13)16(23)11-4-6-12(19)7-5-11/h4-10H,1-3H3,(H2,21,22,24) |
InChI Key |
OMGPIBSTUXJWRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC(=O)NC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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